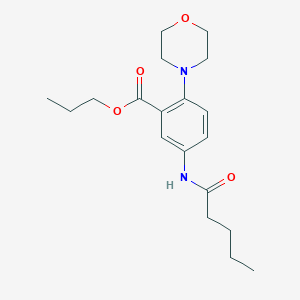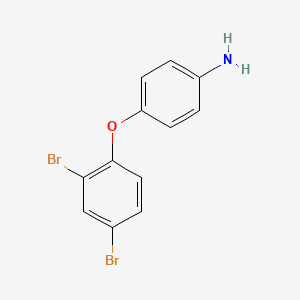![molecular formula C17H18N4O2 B15153071 N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153071.png)
N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The structure of this compound features a triazolo[4,3-a]pyridine core, which is fused with a pyridine ring and a triazole ring, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
The synthesis of N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be achieved through several methods:
Oxidative Cyclization: One common method involves the oxidative cyclization of α-keto acids and 2-hydrazinopyridines in the presence of potassium iodide (KI) as a catalyst.
Microwave-Assisted Synthesis: Another method utilizes microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides.
Classical Methods: Traditional methods include the cyclodehydration of acylated 2-hydrazinopyridines and the oxidative cyclization of 2-pyridylhydrazones.
Chemical Reactions Analysis
N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be compared with other similar compounds:
Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit antibacterial and antifungal activities but differ in their core structure.
Triazolo[4,3-a]quinoxaline Derivatives: These compounds have antiviral and antimicrobial properties and contain a quinoxaline ring fused with a triazole ring.
Triazolo[4,3-a]pyrimidine Derivatives: These derivatives are known for their pharmacological activities and are synthesized using environmentally friendly methods.
The uniqueness of N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide lies in its specific structure, which imparts a broad spectrum of biological activities and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-2-3-4-12-5-8-14(9-6-12)18-16(22)13-7-10-15-19-20-17(23)21(15)11-13/h5-11H,2-4H2,1H3,(H,18,22)(H,20,23) |
InChI Key |
GIWVETUGOMVHNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN3C(=NNC3=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15152988.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152989.png)
![6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15152992.png)
![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one](/img/structure/B15153000.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B15153009.png)


![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153032.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15153048.png)
![3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B15153053.png)
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-propoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B15153057.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15153064.png)

